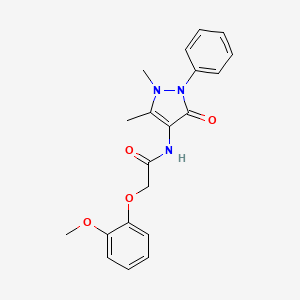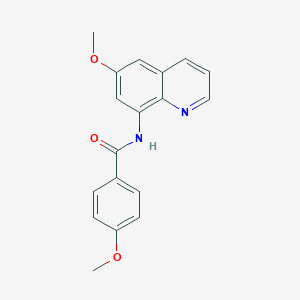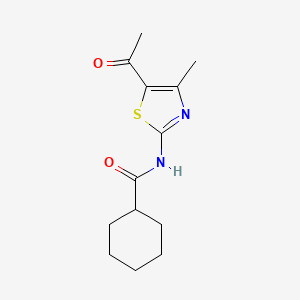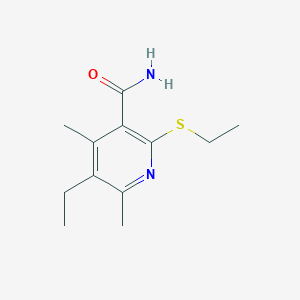![molecular formula C19H25N3O3 B5836562 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C19H25N3O3 It is characterized by the presence of a diethylamino group attached to a phenyl ring, and a dimethoxyphenyl group attached to a urea moiety
准备方法
The synthesis of 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 4-(diethylamino)aniline with 3,4-dimethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The diethylamino and dimethoxyphenyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors. The urea moiety can form hydrogen bonds with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical properties and biological activity.
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-22(6-2)16-10-7-14(8-11-16)20-19(23)21-15-9-12-17(24-3)18(13-15)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGBXRIHNWAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5836484.png)

![1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![3-oxo-4-phenacyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-triene-8-carbonitrile](/img/structure/B5836523.png)





![ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5836581.png)

![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B5836602.png)
